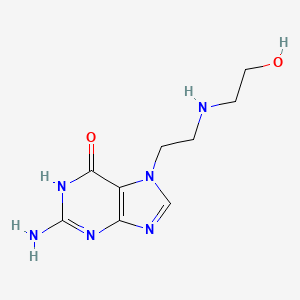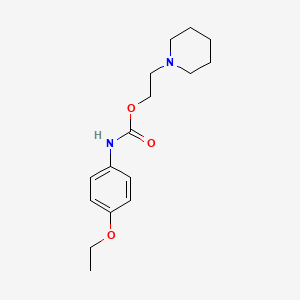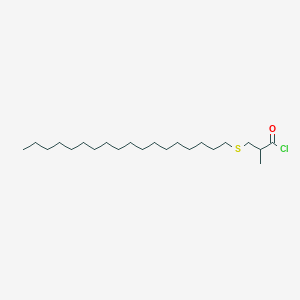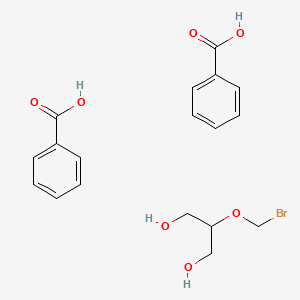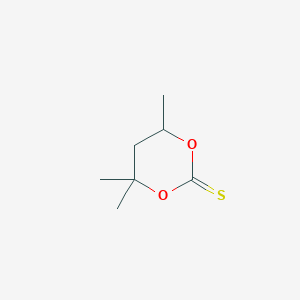
4,4,6-Trimethyl-1,3-dioxane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-1,3-dioxane-2-thione is an organic compound with the molecular formula C7H12O2S It is a heterocyclic compound containing a dioxane ring with three methyl groups and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-dioxane-2-thione typically involves the reaction of 4,4,6-Trimethyl-1,3-dioxane with sulfurizing agents. One common method is the reaction of 4,4,6-Trimethyl-1,3-dioxane with Lawesson’s reagent under controlled conditions to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4,6-Trimethyl-1,3-dioxane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dioxane derivative.
Substitution: The methyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4,4,6-Trimethyl-1,3-dioxane.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-1,3-dioxane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,6-Trimethyl-1,3-dioxane-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the thione group.
Comparación Con Compuestos Similares
Similar Compounds
4,4,6-Trimethyl-1,3-dioxane: Lacks the thione group and has different reactivity.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxane, 2,4,6-trimethyl-: Another similar compound with different substitution patterns.
Uniqueness
4,4,6-Trimethyl-1,3-dioxane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
102368-18-3 |
|---|---|
Fórmula molecular |
C7H12O2S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-1,3-dioxane-2-thione |
InChI |
InChI=1S/C7H12O2S/c1-5-4-7(2,3)9-6(10)8-5/h5H,4H2,1-3H3 |
Clave InChI |
UKKXYMSTFJDDMV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC(=S)O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)


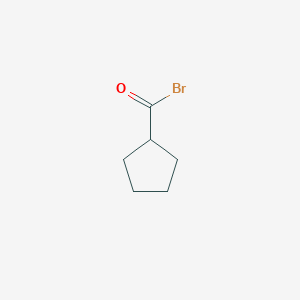
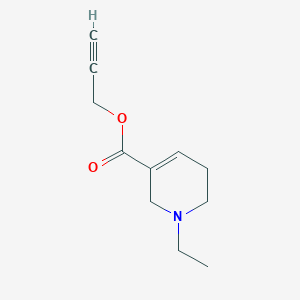
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
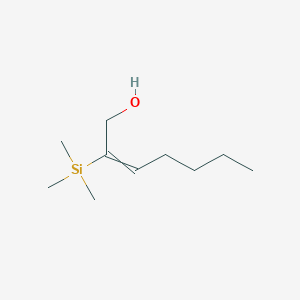
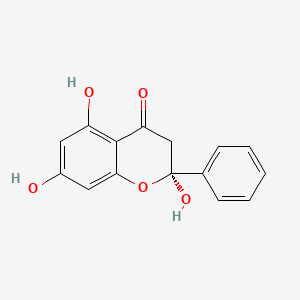
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
